molecular formula C5H9N3O2 B2634558 3-(2-Aminoethyl)imidazolidine-2,4-dione CAS No. 690953-85-6

3-(2-Aminoethyl)imidazolidine-2,4-dione

Cat. No.: B2634558
CAS No.: 690953-85-6
M. Wt: 143.146
InChI Key: AJSRTXYBLJPMOB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C5H9N3O2 It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide. This reaction is typically carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions and residence times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and azides for substitution reactions. Reaction conditions vary depending on the desired product but often involve moderate temperatures and solvents like water or organic solvents .

Major Products Formed

Major products formed from these reactions include various imidazolidine-2,4-dione derivatives, amine derivatives, and 1,2,3-triazoles .

Scientific Research Applications

3-(2-Aminoethyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminoethyl)imidazolidine-2,4-dione include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the aminoethyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(2-aminoethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3,6H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSRTXYBLJPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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